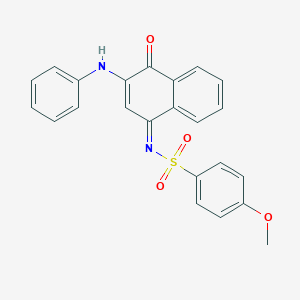![molecular formula C23H18FNO3S2 B281361 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, also known as FST, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific protein called fibroblast activation protein alpha (FAPα), which is found in the stroma of various types of tumors. The inhibition of FAPα has been shown to have anti-tumor effects, making FST a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide involves the inhibition of FAPα, which is a cell surface protein that is overexpressed in the stroma of many types of tumors. FAPα has been shown to promote tumor growth and invasion by modulating the extracellular matrix and immune response. By inhibiting FAPα, this compound can reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of FAPα activity, the reduction of tumor growth and metastasis, and the modulation of immune response. This compound has also been shown to reduce fibrosis in animal models of pulmonary and liver fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide in lab experiments include its high potency and specificity for FAPα, its ability to inhibit tumor growth and metastasis, and its potential as a therapeutic agent for cancer and fibrotic diseases. The limitations of using this compound in lab experiments include its high cost, the difficulty of synthesizing it, and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, including:
1. Clinical trials to test the safety and efficacy of this compound as a therapeutic agent for cancer and fibrotic diseases.
2. Further investigation of the mechanism of action of this compound, including its effects on the immune response and extracellular matrix.
3. Development of new synthetic methods for this compound to reduce its cost and increase its availability.
4. Investigation of the potential of this compound as a diagnostic tool for cancer and fibrotic diseases.
5. Investigation of the potential of this compound as a drug delivery system for targeted therapy.
In conclusion, this compound is a promising compound for scientific research, with potential applications in cancer therapy and fibrotic diseases. Its inhibition of FAPα has been shown to have anti-tumor effects, making it a valuable tool for cancer research. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a diagnostic tool and drug delivery system.
Métodos De Síntesis
The synthesis of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide involves several steps, including the preparation of the starting materials and the coupling of the naphthyl and benzenesulfonamide moieties. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Aplicaciones Científicas De Investigación
4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has been extensively studied in various scientific fields, including cancer research, immunology, and pharmacology. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast, pancreatic, and colon cancer. This compound has also been investigated as a potential therapy for fibrotic diseases, such as pulmonary fibrosis and liver fibrosis.
Propiedades
Fórmula molecular |
C23H18FNO3S2 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
4-fluoro-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H18FNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14,25-26H,1H3 |
Clave InChI |
MTKASAHPYCJSHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)


